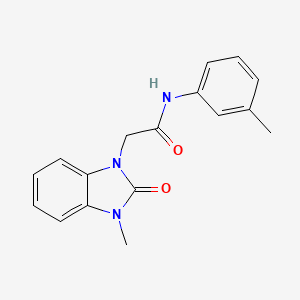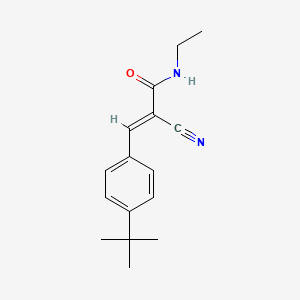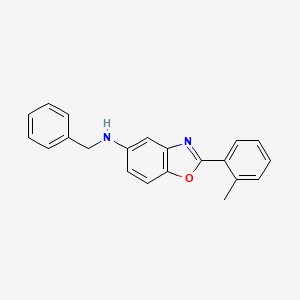
isopropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of isopropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). It has also been shown to inhibit the interaction between certain proteins, including heat shock protein 90 (HSP90) and its client proteins.
Biochemical and Physiological Effects:
Isopropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including COX-2 and HDAC. It has also been shown to inhibit the interaction between HSP90 and its client proteins. In vivo studies have shown that this compound can reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent activity against various enzymes and proteins. However, this compound also has some limitations for lab experiments. It is relatively unstable and can degrade over time, and it can also be difficult to solubilize in certain solvents.
Direcciones Futuras
There are several future directions for the study of isopropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. One direction is to further investigate the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. Another direction is to study the biochemical and physiological effects of this compound in more detail, including its effects on other enzymes and proteins. Additionally, future studies could focus on developing new synthesis methods for this compound and improving its stability and solubility.
Métodos De Síntesis
Isopropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is synthesized using a specific method that involves the reaction between indole-2-carboxylic acid and isopropyl isocyanate. The reaction is carried out in the presence of a catalyst, which is typically triethylamine. The product is then purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Isopropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, this compound has been studied for its potential as a tool for studying various biological processes, including enzyme inhibition and protein-protein interactions. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including pain and inflammation.
Propiedades
IUPAC Name |
propan-2-yl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-7(2)17-13(16)12-8(3)11-9(14-12)5-4-6-10(11)15/h7,14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVSSWMZSWAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5818163.png)
![N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)
![phenyl 3-[(3-acetylphenoxy)methyl]benzoate](/img/structure/B5818171.png)

![5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5818180.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)

![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)

![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)


![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)